molecular formula C47H53F2N9O3 B1230481 Duxil CAS No. 76997-30-3

Duxil

Cat. No. B1230481
CAS RN: 76997-30-3
M. Wt: 830 g/mol
InChI Key: LWKZCNVWFBSPKH-FVLLGJNOSA-N
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Description

“Duxil” is a compound consisting of almitrine and raubasine . It is described as a mucolytic that reduces the viscosity of sputum and can be used to help relieve the symptoms of chronic obstructive pulmonary disorder (COPD) and bronchiectasis . It is also known as Doxil, a liposomal formulation of doxorubicin .

Scientific Research Applications

Pharmacological Effects and Applications

  • Duxil, a combination of almitrine and raubasine, has been studied for its impact on hypoxemia and microcirculation. Almitrine increases arterial blood oxygenation (PaO2), and this effect is enhanced by raubasine's influence on microcirculation. This dual action makes Duxil a potential candidate for treating cerebrovascular deficiencies and hypoxia-related conditions (Devissaguet, 1983).

Impact on Learning and Memory

  • Research has shown that Duxil can improve learning and memory abilities in chronic episodic hypoxia (EHYP) rats. This improvement is associated with increases in brain monoaminergic neurotransmitters like norepinephrine, dopamine, and serotonin in various brain regions (Xu Yan, 2003).

Neurological and Histological Benefits

  • In a study involving cats, Duxil administration before and after middle cerebral artery occlusion showed significant improvements in neurological function and histological changes, suggesting its protective effects against ischemic damage (Chan et al., 1993).

Enhancing Vigilance in Elderlies

  • A study assessing the encephalotropic and psychotropic properties of Duxil in elderly subjects showed an improvement in vigilance, intellectual, mnestic, and psychomotor performance. These effects were more pronounced after subacute administration and indicated good tolerability of the drug (Saletu et al., 1988).

Therapeutic Activity on Cerebral Dysfunction

  • Duxil has been observed to improve symptoms of cerebral ischemia and anoxia by affecting erythrocyte deformability, which contributes to effective perfusion of cerebral microcirculation (Tao Aimin, 2007).

Effects on Experimental Cerebral Ischemia

  • Duxil was shown to reduce neuropathological symptoms and cerebral edema induced by ischemia in gerbils, improving their vital prognosis (Duhault et al., 1983).

Cognitive Deficiency in Elderly

  • A study on elderly patients with cognitive deficiencies showed that Duxil improved concentrating ability in patients with light to moderate deficits in this function, particularly in memory performances (Poitrenaud et al., 1990).

Impact on Arterial Blood Gas in COPD Patients

  • Duxil treatment in elderly patients with COPD resulted in significant improvements in arterial blood gases, indicating its potential use in respiratory conditions (Cai Jun-li, 2006).

Safety and Hazards

Doxil, a related compound, may cause serious side effects including myocardial damage, acute left ventricular failure, and serious, life-threatening, and fatal infusion-related reactions . Common side effects may include hair loss, bone marrow suppression, vomiting, rash, and inflammation of the mouth .

properties

IUPAC Name

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29F2N7.C21H24N2O3/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t;12-,15-,16+,19-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKZCNVWFBSPKH-FVLLGJNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H53F2N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227801
Record name Almitrine mixture with raubasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

830.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Duxil

CAS RN

76997-30-3
Record name Almitrine mixture with raubasine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076997303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almitrine mixture with raubasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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